molecular formula C20H14ClFN4O B3690625 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No.: B3690625
M. Wt: 380.8 g/mol
InChI Key: XIQCUEDVAZLXPZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide typically involves the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the reaction of o-phenylenediamine with nitrous acid, forming 1H-benzotriazole.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction with 4-fluoroaniline under acidic conditions.

    Final Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the benzotriazole and fluorophenyl groups.

    (2-amino-5-chlorophenyl)(4-fluorophenyl)methanone: Contains both chlorophenyl and fluorophenyl groups but differs in the core structure.

Uniqueness

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups attached to a benzotriazole core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)benzotriazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O/c21-14-3-1-13(2-4-14)11-20(27)23-16-7-10-18-19(12-16)25-26(24-18)17-8-5-15(22)6-9-17/h1-10,12H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQCUEDVAZLXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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